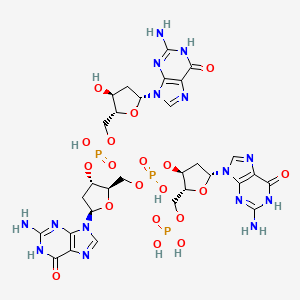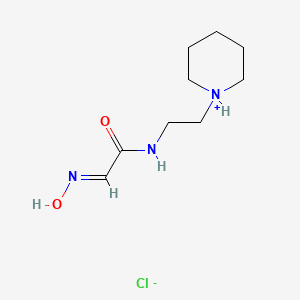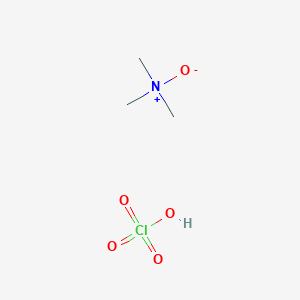
Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- is a heterocyclic compound that features a benzothiazole ring fused with a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminothiophenol with aromatic aldehydes in the presence of an acid catalyst. This reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or acetic acid . Another approach involves the use of microwave irradiation to accelerate the reaction, providing a more efficient and environmentally friendly synthesis .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs one-pot multicomponent reactions, which allow for the simultaneous formation of multiple bonds in a single reaction vessel. This method is advantageous as it reduces the number of purification steps and increases overall yield . Additionally, the use of recyclable catalysts and green solvents is becoming increasingly popular in industrial settings to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Electrophilic Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Dihydrobenzothiazoles
Substitution Products: Halogenated, nitrated, and sulfonated benzothiazole derivatives
Aplicaciones Científicas De Investigación
Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- involves its interaction with various molecular targets and pathways:
Antibacterial Activity: It inhibits enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication.
Antifungal Activity: The compound disrupts the synthesis of ergosterol, a key component of fungal cell membranes.
Antiviral Activity: It interferes with viral replication by inhibiting viral polymerases and proteases.
Comparación Con Compuestos Similares
Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- can be compared with other similar compounds to highlight its uniqueness:
Conclusion
Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in organic synthesis, while its biological activities offer promising avenues for the development of new therapeutic agents.
Propiedades
Número CAS |
31230-94-1 |
|---|---|
Fórmula molecular |
C11H10N2S |
Peso molecular |
202.28 g/mol |
Nombre IUPAC |
2-(1H-pyrrol-2-yl)-2,3-dihydro-1,3-benzothiazole |
InChI |
InChI=1S/C11H10N2S/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-7,11-13H |
Clave InChI |
TWDUIGDCMXGSRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(S2)C3=CC=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B14698518.png)
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)




![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)



![7H-Benz[de]anthracen-7-one, 4,9-dichloro-](/img/structure/B14698610.png)
